![molecular formula C10H9F3N2O2S B2479894 ([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid CAS No. 861434-52-8](/img/structure/B2479894.png)
([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 4-(4-cyclopropyl-6-trifluoromethyl-pyrimidin-2-yloxy)-butyric acid , is a unique chemical with the empirical formula C12H13F3N2O3 . It has a molecular weight of 290.24 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to the pyrimidine ring . The compound also contains a cyclopropyl group and an acetic acid moiety .Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
Hybrid Catalysts in Synthesis
The compound plays a crucial role in the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are pivotal for the pharmaceutical and medicinal industries. Hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, are employed to synthesize these scaffolds, showcasing the compound's utility in complex organic synthesis (Parmar, Vala, & Patel, 2023).
Understanding Biological Systems
Mechanisms of Pyrolysis of Polysaccharides
In studying the pyrolysis of polysaccharides, the compound is part of a broader investigation into how different linkage types and inorganic additives affect pyrolytic pathways. This research provides insights into the chemical mechanisms involved in the formation of key compounds, highlighting the compound's role in understanding complex biological and chemical systems (Ponder & Richards, 2010).
Anticarcinogenic and Toxicity Studies
Organotin(IV) Complexes
Studies on organotin(IV) complexes reveal the compound's potential in anticarcinogenicity and toxicity, emphasizing its application in developing new therapeutic agents. The research highlights how the compound's structural attributes contribute to its biological activity, offering a pathway for novel drug development (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Nutraceutical and Dietary Applications
Dietary Phenolic Compounds
The compound's derivatives, specifically in the context of p-Coumaric acid and its conjugates, have been explored for their nutraceutical benefits. This research underscores the compound's significance in dietary contexts, examining its pharmacokinetic properties and biological activities, including antioxidant and anti-inflammatory effects (Pei, Ou, Huang, & Ou, 2016).
Environmental and Industrial Applications
Wastewater Treatment in Pesticide Industry
The compound is referenced in studies focusing on treating wastewater from pesticide production, emphasizing its role in addressing environmental challenges. This research highlights methods for removing toxic pollutants from wastewater, demonstrating the compound's applicability in environmental engineering and sustainability efforts (Goodwin, Carra, Campo, & Soares, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2S/c11-10(12,13)7-3-6(5-1-2-5)14-9(15-7)18-4-8(16)17/h3,5H,1-2,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFBMGJKBUENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

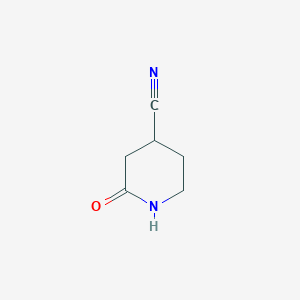
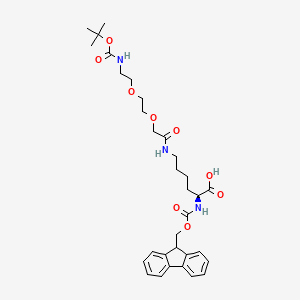
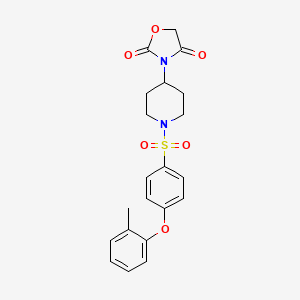
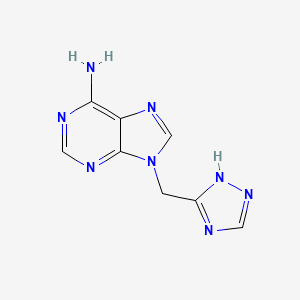
![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)
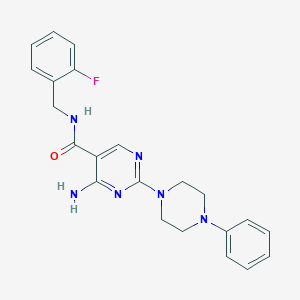
![5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2479820.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B2479821.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)
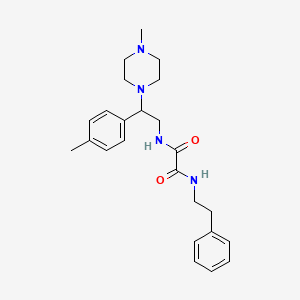
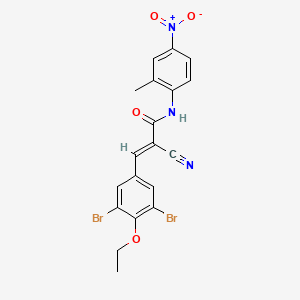
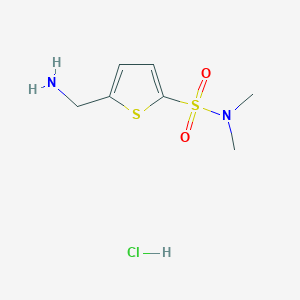
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)